3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C16H10ClN3 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.0563250 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Compounds
3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives have been extensively studied for their synthesis and chemical properties. Khalifa et al. (2017) synthesized novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles using 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, highlighting the versatility of this compound in forming various chemical structures (Khalifa, Al-Omar, & Ali, 2017).
Optical and Structural Properties
The optical and structural characteristics of certain derivatives have been explored. Zedan et al. (2020) reported on the thermal, structural, optical, and diode characteristics of two pyridine derivatives, demonstrating the potential of these compounds in electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Antifungal Activities
Some studies have focused on the biological activities of pyrazole-4-carbonitrile derivatives. For instance, Okasha et al. (2022) synthesized a compound with promising antimicrobial activities, showcasing the potential of these derivatives in medical applications (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).
Corrosion Inhibition
In the field of materials science, these compounds have been evaluated for their corrosion inhibition properties. Yadav et al. (2016) investigated pyranopyrazole derivatives as inhibitors for mild steel corrosion, demonstrating the diverse applications of these compounds beyond biological contexts (Yadav, Gope, Kumari, & Yadav, 2016).
Antileishmanial Properties
Faria et al. (2013) synthesized a series of pyrazole-4-carbonitrile derivatives to evaluate their antileishmanial activities, indicating the compound's potential in addressing parasitic diseases (Faria, dos Santos, Bernardino, Becker, Machado, Rodrigues, Canto-Cavalheiro, & Leon, 2013).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-phenylpyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-14-6-4-5-12(9-14)16-13(10-18)11-20(19-16)15-7-2-1-3-8-15/h1-9,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTOMGGOSDEHRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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